
3-Ethyl-4-methyldec-4-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-methyldec-4-en-1-ol is an organic compound with the molecular formula C13H26O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes both an ethyl and a methyl group attached to a decene backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyldec-4-en-1-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 3-Ethyl-4-methyldec-4-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation of precursor alkenes under controlled conditions.
化学反应分析
Types of Reactions
3-Ethyl-4-methyldec-4-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the decene backbone can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces 3-Ethyl-4-methyldec-4-en-1-one.
Reduction: Produces 3-Ethyl-4-methyldecan-1-ol.
Substitution: Produces 3-Ethyl-4-methyldec-4-en-1-chloride.
科学研究应用
3-Ethyl-4-methyldec-4-en-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-Ethyl-4-methyldec-4-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic decene backbone allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
3-Methyldec-4-en-1-ol: Similar structure but lacks the ethyl group.
4-Methyldec-4-en-1-ol: Similar structure but lacks the ethyl group and has a different position for the methyl group.
3-Ethyl-4-methylhex-4-en-1-ol: Shorter carbon chain but similar functional groups.
Uniqueness
3-Ethyl-4-methyldec-4-en-1-ol is unique due to the presence of both an ethyl and a methyl group on a decene backbone, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
属性
CAS 编号 |
84929-28-2 |
|---|---|
分子式 |
C26H52O2 |
分子量 |
396.7 g/mol |
IUPAC 名称 |
3-ethyl-4-methyldec-4-en-1-ol |
InChI |
InChI=1S/2C13H26O/c2*1-4-6-7-8-9-12(3)13(5-2)10-11-14/h2*9,13-14H,4-8,10-11H2,1-3H3 |
InChI 键 |
YIWSEADNAOJQQI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=C(C)C(CC)CCO.CCCCCC=C(C)C(CC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


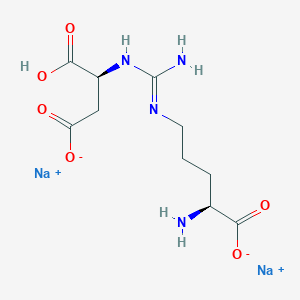
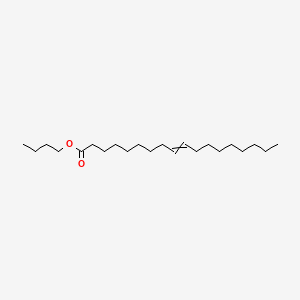
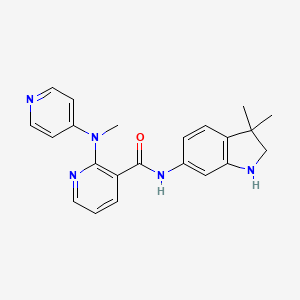
![2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13385602.png)
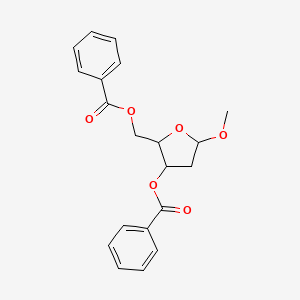

![Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate](/img/structure/B13385617.png)
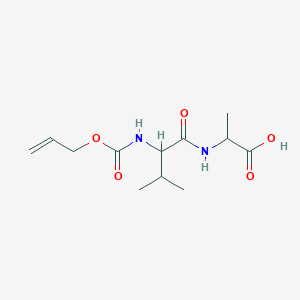
![5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one](/img/structure/B13385631.png)
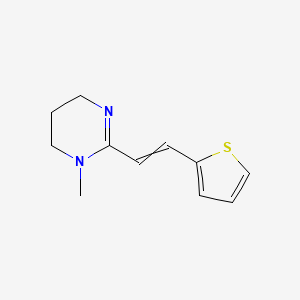
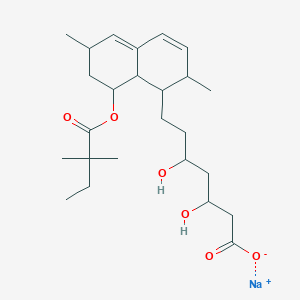
![Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13385648.png)
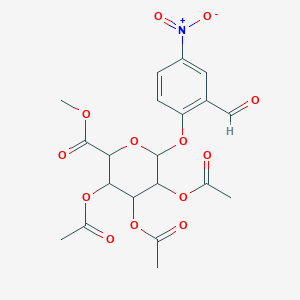
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride](/img/structure/B13385686.png)
